molecular formula C15H15N3 B12585956 N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine CAS No. 647851-01-2

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B12585956
CAS No.: 647851-01-2
M. Wt: 237.30 g/mol
InChI Key: OIRYGKABWAENRQ-UHFFFAOYSA-N
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Description

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine is an organic compound with the molecular formula C14H14N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and naphthalene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of naphthalene derivatives with imidazole derivatives under specific conditions. One common method involves the alkylation of 1-naphthylmethylamine with N-methylimidazole in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazole derivatives.

    Substitution: N-Substituted imidazole derivatives.

Scientific Research Applications

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine is unique due to its combination of the naphthalene and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

647851-01-2

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

N-methyl-1-(naphthalen-1-ylmethyl)imidazol-2-amine

InChI

InChI=1S/C15H15N3/c1-16-15-17-9-10-18(15)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

OIRYGKABWAENRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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